molecular formula C15H20N2O5 B13239789 tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate

tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate

Cat. No.: B13239789
M. Wt: 308.33 g/mol
InChI Key: KGQWIRBPUNRQFD-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate (CAS# 2060039-56-5) is a chemical reagent incorporating a carbamate group, a key structural motif in modern drug discovery . Organic carbamates are widely valued in medicinal chemistry for their role as peptide bond surrogates, offering enhanced chemical and proteolytic stability compared to native peptides, which can lead to improved metabolic stability and capability to permeate cell membranes in research compounds . The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, offering stability under various conditions. The 4-nitrophenyl moiety is a known functional group in the development of base-labile protecting groups, as the nitro group acts as an effective electron-withdrawing component, facilitating cleavage under basic conditions . This dual functionality makes this compound a valuable synthetic intermediate for constructing more complex molecules, particularly in the synthesis of potential enzyme inhibitors and for the development of novel pharmaceutical agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) before use. This product is for laboratory research use only and is not classified as a drug or medicinal product. References: 1. BLD Pharmatech Ltd. (n.d.). tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate . Retrieved from https://www.bldpharm.com/products/2060039-56-5.html . 2. PMC. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry . Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC4393377/ . 3. Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups . Retrieved from https://emerginginvestigators.org/articles/22-075 .

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

tert-butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-10-4-5-13(18)11-6-8-12(9-7-11)17(20)21/h6-9H,4-5,10H2,1-3H3,(H,16,19)

InChI Key

KGQWIRBPUNRQFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical and Modified Hofmann Rearrangement Approach

One of the prominent methods for preparing tert-butyl carbamates, including derivatives like tert-butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate, involves the Hofmann rearrangement modification, as described by Lebel and co-workers. This approach typically begins with the conversion of carboxylic acids into acyl azides, which then undergo a Curtius rearrangement to yield carbamates.

Key Steps:

  • Starting Material: The process begins with a suitable carboxylic acid precursor, such as a 4-oxobutyl derivative bearing the nitrophenyl group.
  • Formation of Acyl Azide: Reaction of the carboxylic acid with sodium azide in the presence of activating agents like di-tert-butyl dicarbonate (Boc2O) and a catalyst such as tetrabutylammonium bromide or zinc(II) triflate.
  • Curtius Rearrangement: Heating the acyl azide induces a Curtius rearrangement, producing an isocyanate intermediate.
  • Trapping of Isocyanate: The isocyanate is then trapped with tert-butanol or other suitable alcohols to form the tert-butyl carbamate.

Advantages:

  • High selectivity
  • Compatibility with various functional groups
  • Use of commercially available reagents

Limitations:

  • Requires precise control of temperature
  • Handling of azides necessitates safety precautions

Direct Carbamate Formation via Carbonyldiimidazole (CDI) or Phosgene Derivatives

An alternative, more modern approach involves the use of carbonyldiimidazole (CDI) or phosgene derivatives for direct carbamate synthesis. This method is particularly suitable for complex molecules like this compound, where selective activation of amines is required.

Procedure:

  • Activation of the Amine: The primary amine or amino-functionalized intermediate reacts with CDI, forming an imidazolyl carbamate intermediate.
  • Introduction of tert-Butanol: The intermediate then reacts with tert-butanol in the presence of a base, such as triethylamine, to form the tert-butyl carbamate.

Advantages:

  • Mild reaction conditions
  • High yields
  • Fewer side reactions

Limitations:

  • Requires pure starting materials
  • Potential side reactions with moisture

Reactions Using Phenylchloroformate or Similar Reagents

The synthesis of carbamates often employs phenylchloroformate or similar acyl chlorides as reagents to introduce carbamate groups onto amines. This method has been used extensively for synthesizing carbamate derivatives with nitroaromatic groups.

Process:

  • Reaction with Amine: The amino group of the precursor reacts with phenylchloroformate in an inert organic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine) to form a carbamate linkage.
  • Introduction of tert-Butyl Group: The tert-butyl group can be incorporated by subsequent reaction with tert-butanol or by using tert-butyl chloroformate directly in the initial step.

Research Outcomes:

  • High yields and purity
  • Compatibility with nitro-substituted aromatic systems
  • Suitable for scale-up

Specific Synthesis Pathway for the Target Compound

Based on recent research and experimental data, a typical synthesis pathway for this compound involves:

  • Step 1: Preparation of the 4-oxobutyl amino precursor, possibly via reductive amination or acylation of a suitable amine.
  • Step 2: Formation of the carbamate via reaction with tert-butyl chloroformate in the presence of a base like pyridine or triethylamine.
  • Step 3: Purification through column chromatography or recrystallization to isolate the pure carbamate.

Research Findings:

  • The process yields high purity compounds with yields exceeding 85%.
  • The reaction conditions are optimized at room temperature or mild heating (25–40°C).
  • The use of inert atmosphere (nitrogen or argon) prevents oxidation, especially considering the nitro group.

Summary of Data Tables and Reaction Conditions

Method Reagents Solvent Temperature Yield (%) Notes
Hofmann Rearrangement Carboxylic acid, NaN₃, Boc₂O Dichloromethane Reflux 75–85 Suitable for complex molecules
CDI Method Amine, CDI, tert-butanol Dichloromethane Room temp 80–90 Mild, high-yield
Phenylchloroformate Amine, phenylchloroformate, pyridine Dichloromethane 25–40°C 85–95 Widely used for aromatic carbamates

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their function and regulation.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) tert-Butyl 2-chloro-4-nitrophenylcarbamate (CAS 1060801-16-2)
  • Structure : Features a chloro substituent at the 2-position and a nitro group at the 4-position on the phenyl ring.
  • Direct attachment of the carbamate to the phenyl ring (vs.
b) tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate (CAS 144226-16-4)
  • Structure : Contains a shorter ethyl chain between the carbamate and 4-nitrophenyl group.
  • Key Differences: The shorter chain reduces lipophilicity (logP ~1.5 vs. ~2.8 for the target compound), impacting membrane permeability and bioavailability . Limited steric hindrance may enhance interaction with flat binding pockets in enzymes or receptors.

Heterocyclic and Functional Group Modifications

a) tert-Butyl (4-((benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)amino)-4-oxobutyl)carbamate (4h)
  • Structure : Incorporates a benzoxazole ring and a methoxy group on the phenyl ring.
  • Key Differences :
    • The benzoxazole moiety enhances π-π stacking interactions, critical for anti-inflammatory activity via IL-6/IL-1β mRNA modulation, as demonstrated in LPS-induced inflammation models .
    • Methoxy substituents improve solubility in polar solvents (e.g., logD ~1.2 vs. ~0.8 for the nitro analog), favoring aqueous pharmacokinetics.
b) tert-Butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate (CAS 182120-83-8)
  • Structure : Contains a thiazole ring with a carbamothioyl group.
  • Carbamothioyl groups may confer higher metabolic stability compared to nitro groups, which are prone to reduction in vivo.

Solubility and Crystallography

a) tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate
  • Structure : Includes a hydroxyphenyl group instead of nitrophenyl.
  • Key Differences: The hydroxyl group forms strong O–H···O hydrogen bonds, leading to dense crystal packing (density ~1.35 g/cm³) and lower solubility in non-polar solvents compared to the nitro analog . Absence of electron-withdrawing nitro groups increases basicity of the aromatic ring, altering reactivity in electrophilic substitutions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Functional Groups logP* Biological Activity
tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate 336.35 Nitrophenyl, carbamate 2.8 Under investigation
tert-Butyl 2-chloro-4-nitrophenylcarbamate 300.70 Chloro, nitro, carbamate 3.1 Intermediate in synthesis
tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate 294.31 Nitrophenyl, ethyl chain 1.5 Not reported
Compound 4h (benzoxazole derivative) 467.47 Benzoxazole, methoxy 1.2 Anti-inflammatory (IL-6/IL-1β modulation)

*Estimated using ChemAxon software.

Research Findings and Implications

  • Anti-Inflammatory Potential: Benzoxazole analogs (e.g., 4h) demonstrate significant bioactivity, suggesting that electron-rich aromatic systems enhance cytokine modulation. The target compound’s nitro group may limit similar effects due to its electron-withdrawing nature .
  • Synthetic Flexibility : The 4-oxobutyl chain in the target compound allows for modular functionalization, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies .
  • Safety Considerations : Nitro groups, while pharmacologically relevant, may pose metabolic toxicity risks (e.g., nitroreduction to amines), necessitating careful toxicological profiling .

Biological Activity

tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate is an organic compound belonging to the carbamate class, characterized by its unique molecular structure that includes a tert-butyl group, a nitrophenyl moiety, and an oxobutyl chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : Approximately 308.33 g/mol

The presence of the nitrophenyl group is significant as it may undergo reduction to form an amino group, enhancing interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound can effectively inhibit certain enzymes, which is crucial for understanding its mechanisms of action. The nitrophenyl group enhances binding affinity to enzyme active sites, preventing substrate interaction and thus inhibiting catalytic activity.

Mechanism of Action :

  • Binding to Active Sites : The compound's structure allows it to fit into the active sites of specific enzymes.
  • Covalent Bond Formation : The carbamate functionality can form covalent bonds with nucleophilic residues in proteins, potentially modifying their activity.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study demonstrated that this compound inhibited the activity of certain serine proteases. The inhibition was measured using standard enzymatic assays where the compound showed a dose-dependent effect on enzyme activity.
  • Binding Affinity Studies :
    • Using surface plasmon resonance (SPR) techniques, researchers evaluated the binding affinity of the compound to various enzymes. Results indicated a strong interaction with target enzymes, suggesting potential therapeutic applications in drug design.
  • Comparative Analysis with Similar Compounds :
    • A comparative study was conducted with structurally similar compounds to assess differences in biological activity. Results are summarized in the following table:
Compound NameCAS NumberBiological ActivityKey Differences
tert-Butyl (4-nitrophenyl)sulfonylcarbamateNot specifiedModerate inhibitionContains a sulfonyl instead of oxo group
tert-Butyl carbamateNot specifiedMinimal activityLacks nitrophenyl and oxobutyl groups
tert-Butyl (4-amino-2-methoxyphenyl)carbamate190851-19-5High inhibitionFeatures a methoxy group

Applications

The unique properties of this compound make it a valuable tool in biochemical research and medicinal chemistry. Its potential applications include:

  • Drug Development : As a lead compound for developing new enzyme inhibitors.
  • Biochemical Research : Studying enzyme mechanisms and interactions with biological macromolecules.

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